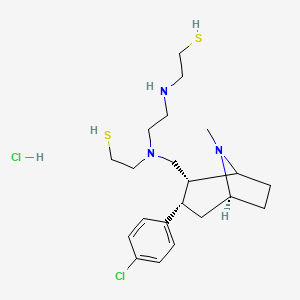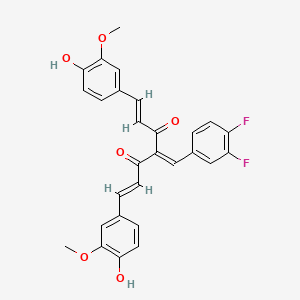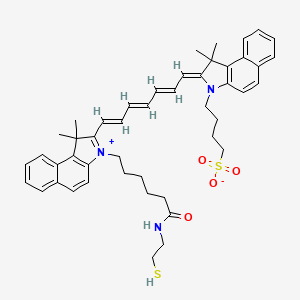
Icg-SH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of indocyanine green, a near-infrared tricarbocyanine dye approved by the Food and Drug Administration for human clinical use . ICG-SH retains the photophysical properties of indocyanine green, making it suitable for various biomedical applications, especially in imaging and cancer therapy .
Méthodes De Préparation
ICG-SH can be synthesized through a series of chemical reactions involving the incorporation of thiol groups into the indocyanine green structure. The synthetic route typically involves the reaction of indocyanine green with thiol-containing reagents under controlled conditions . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the stability and efficacy of the final product .
Analyse Des Réactions Chimiques
ICG-SH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, this compound can undergo oxidative dimerization in the presence of light, leading to the formation of nonfluorescent products .
Applications De Recherche Scientifique
ICG-SH has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a fluorescent dye for imaging and diagnostic purposes . In biology and medicine, this compound is employed in photothermal and photodynamic therapies for cancer treatment, where it generates reactive oxygen species and heat upon near-infrared irradiation to kill tumor cells . Additionally, this compound is used in the development of nanocarriers for targeted drug delivery and imaging . In industry, it is utilized in the production of biocomposite materials for applications such as hemorrhage control .
Mécanisme D'action
The mechanism of action of ICG-SH involves its ability to absorb near-infrared light and convert it into heat and reactive oxygen species. Upon exposure to near-infrared light, this compound generates singlet oxygen species and photothermal heat, which can kill cancer cells and pathogenic bacteria . The molecular targets and pathways involved in this process include the generation of reactive oxygen species and the induction of cellular damage through photothermal effects .
Comparaison Avec Des Composés Similaires
ICG-SH is unique compared to other similar compounds due to its enhanced stability and biocompatibility. Similar compounds include other near-infrared dyes such as indocyanine green, methylene blue, and fluorescein . While indocyanine green is widely used for imaging and diagnostic purposes, this compound offers improved stability and photothermal properties, making it more suitable for therapeutic applications . Additionally, this compound can be integrated with various nanomaterials to enhance its efficacy and stability in biomedical applications .
Propriétés
Formule moléculaire |
C47H55N3O4S2 |
|---|---|
Poids moléculaire |
790.1 g/mol |
Nom IUPAC |
4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-[6-oxo-6-(2-sulfanylethylamino)hexyl]benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C47H55N3O4S2/c1-46(2)41(49(31-16-8-11-25-43(51)48-30-33-55)39-28-26-35-19-12-14-21-37(35)44(39)46)23-9-6-5-7-10-24-42-47(3,4)45-38-22-15-13-20-36(38)27-29-40(45)50(42)32-17-18-34-56(52,53)54/h5-7,9-10,12-15,19-24,26-29H,8,11,16-18,25,30-34H2,1-4H3,(H2-,48,51,52,53,54,55) |
Clé InChI |
ZZDADQIMURYUHN-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCS)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCS)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


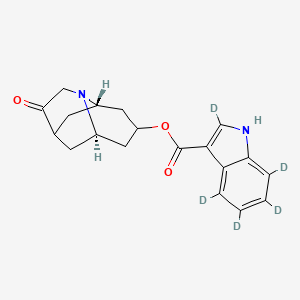
![methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B15137685.png)
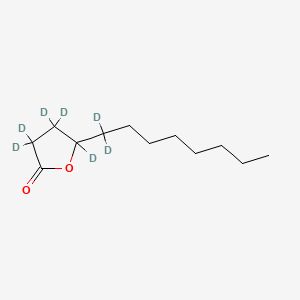
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B15137702.png)
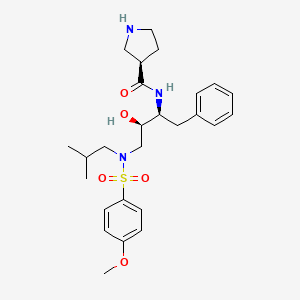
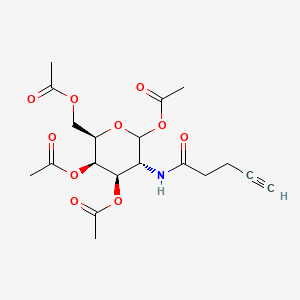
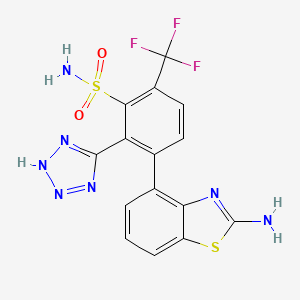
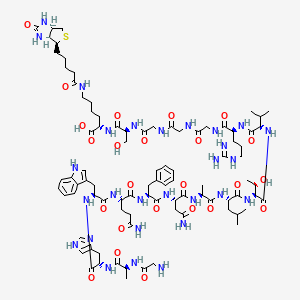
![trisodium;4-[3-[(E,1Z)-3-[(3E)-3-[3,3-bis[2-phenyl-1-(4-sulfonatobutyl)indol-3-yl]prop-2-enylidene]-2-chlorocyclopenten-1-yl]-1-[2-phenyl-1-(4-sulfonatobutyl)indol-1-ium-3-ylidene]prop-2-enyl]-2-phenylindol-1-yl]butane-1-sulfonate](/img/structure/B15137732.png)
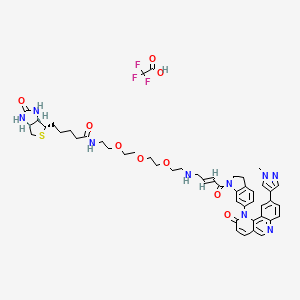
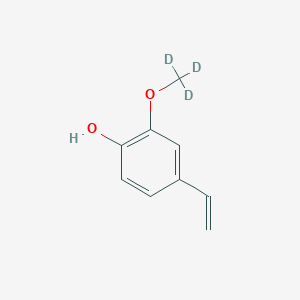
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)
